m-Phenoxybenzyl acetate

Physicochemical characterization Distillation purification Process chemistry

m-Phenoxybenzyl acetate (3-phenoxybenzyl acetate; CAS 50789-44-1) is a meta-substituted phenoxybenzyl ester with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. This compound serves as a pivotal protected alcohol intermediate in the synthesis of synthetic pyrethroid insecticides, where the acetate ester functions as a transient masking group for the primary alcohol that constitutes the alcohol moiety of numerous commercial pyrethroids including permethrin, cypermethrin, and fenvalerate.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 50789-44-1
Cat. No. B8640596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Phenoxybenzyl acetate
CAS50789-44-1
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C15H14O3/c1-12(16)17-11-13-6-5-9-15(10-13)18-14-7-3-2-4-8-14/h2-10H,11H2,1H3
InChIKeyXPHQNMNGUGOWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Phenoxybenzyl acetate (CAS 50789-44-1): Core Physicochemical and Functional Profile for Pyrethroid Intermediate Procurement


m-Phenoxybenzyl acetate (3-phenoxybenzyl acetate; CAS 50789-44-1) is a meta-substituted phenoxybenzyl ester with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol [1] [2]. This compound serves as a pivotal protected alcohol intermediate in the synthesis of synthetic pyrethroid insecticides, where the acetate ester functions as a transient masking group for the primary alcohol that constitutes the alcohol moiety of numerous commercial pyrethroids including permethrin, cypermethrin, and fenvalerate [3]. Its physicochemical profile—a boiling point of 338.8 °C at 760 mmHg, density of 1.138 g/cm³, and experimentally determined refractive index (nD20) of approximately 1.562—positions it as a distillable, analytically tractable synthetic building block [2] .

Why Generic Substitution of m-Phenoxybenzyl Acetate with Cognate Alcohol, Aldehyde, or α-Cyano Analogs Compromises Synthetic Route Reproducibility


Although m-phenoxybenzyl alcohol (CAS 13826-35-2), 3-phenoxybenzaldehyde (CAS 39515-51-0), and α-cyano-3-phenoxybenzyl acetate share the meta-phenoxybenzyl scaffold, their interchangeable use in pyrethroid synthetic sequences is precluded by fundamentally divergent physicochemical properties and reaction chemistries [1]. The acetate ester exhibits a boiling point approximately 40 °C higher than the corresponding alcohol under equivalent reduced-pressure conditions, enabling distillative separation that is unavailable when the free alcohol or aldehyde is employed [2] [3]. Critically, the acetate's hydrolytic lability—quantified by its susceptibility to both chemical and lipase-catalyzed hydrolysis—is tuned to allow controlled deprotection, whereas the α-cyano congener demonstrates distinct enantioselective hydrolysis kinetics (Arthrobacter lipase, pH 4.0) that necessitate different process parameters [1] [4]. Furthermore, Fenton oxidation studies reveal that 3-phenoxybenzyl acetate exhibits low inherent reactivity toward hydroxyl radical, undergoing ether cleavage and aromatic hydroxylation at four distinct ring positions, a degradation fingerprint that differs from that of the alcohol metabolite [5].

m-Phenoxybenzyl Acetate (CAS 50789-44-1) Quantitative Differentiation Evidence Guide: Head-to-Head Data vs. Key Analogs


Boiling Point Under Reduced Pressure Enables Distillative Purification Inaccessible with m-Phenoxybenzyl Alcohol

m-Phenoxybenzyl acetate exhibits a boiling point of 338.8 °C at 760 mmHg (142–145 °C at 53.2 Pa, nD20 1.5621), which is approximately 40 °C higher than that of m-phenoxybenzyl alcohol (135–140 °C at 13.3 Pa / ~1 mmHg, nD20 1.5935) under comparable reduced-pressure conditions [1] . This difference is attributable to the acetate ester's higher molecular weight and reduced hydrogen-bonding capacity relative to the free primary alcohol, providing a wider operational window for fractional distillation during post-synthetic workup [1].

Physicochemical characterization Distillation purification Process chemistry Intermediate procurement

Lipophilicity (log P) Differentiates m-Phenoxybenzyl Acetate from Cognate Alcohol and Aldehyde for Extractive Workup and Chromatographic Method Development

The octanol-water partition coefficient (log P) for m-phenoxybenzyl acetate is reported as approximately 3.48–3.54 (KOWWIN estimate and experimental consensus), which is substantially higher than that of m-phenoxybenzyl alcohol (log P 2.80–2.97 at 25 °C) and falls within a narrower range compared to 3-phenoxybenzaldehyde (log P 3.19–3.59) [1]. The acetate's increased lipophilicity relative to the alcohol reflects the replacement of the hydrogen-bond-donating hydroxyl group with the ester moiety (H-bond donors: 0 vs. 1; H-bond acceptors: 3 vs. 2), directly impacting liquid-liquid extraction efficiency and reversed-phase HPLC retention .

Lipophilicity log P Extractive workup Chromatographic retention Analytical method development

Fenton Oxidation Reactivity Profile Distinguishes 3-Phenoxybenzyl Acetate as a Pyrethroid Environmental Fate Model Ester

In Fenton oxidation studies conducted in aqueous acetonitrile, 3-phenoxybenzyl acetate (I) demonstrated low reactivity toward hydroxyl radical (HO•) but underwent competing ether cleavage and aromatic hydroxylation at four distinct positions (C-4, C-6, C-2′, and C-4′) across the two phenyl rings [1]. The regioselectivity was qualitatively explained by the electron density of the highest occupied molecular orbital (HOMO) at each carbon atom calculated by the AM1 semiempirical method [1]. This multi-site hydroxylation pattern is characteristic of the phenoxybenzyl ester scaffold lacking the α-cyano substituent; α-cyano-3-phenoxybenzyl esters, by contrast, exhibit enhanced photostability attributed to the electron-withdrawing cyano group [2].

Environmental fate Fenton oxidation Hydroxyl radical reactivity Degradation pathway Pyrethroid model compound

Synthetic Yield and Purity Benchmarks for m-Phenoxybenzyl Acetate Enable Reproducible Scale-Up Relative to Aldehyde Starting Material

The synthesis of racemic α-cyano-3-phenoxybenzyl acetate (CPBAc) from m-phenoxybenzaldehyde (m-PBA) and sodium cyanide under phase-transfer catalytic conditions proceeds with a reported yield of 75% and a purity of 95% [1]. Commercial suppliers of m-phenoxybenzyl acetate (the non-cyano parent ester) routinely provide batch-specific analytical documentation including NMR, HPLC, and GC purity certificates, with standard purity specifications of ≥98% (HPLC/GC) . In contrast, m-phenoxybenzaldehyde—the upstream intermediate—is typically supplied at ≥97% purity (GC) and requires subsequent cyanation and enzymatic resolution steps, introducing additional yield losses and purity attrition absent when the pre-formed acetate ester is procured directly [1] .

Synthetic yield Process reproducibility Purity specification Scale-up chemistry Intermediate procurement

Meta-Substitution Regioisomer Identity Confers Distinct Reactivity Relative to Ortho-Substituted 2-Phenoxybenzyl Acetate

m-Phenoxybenzyl acetate (3-phenoxy substitution) and its ortho isomer 2-phenoxybenzyl acetate (CAS 39717-00-5) share the identical molecular formula (C₁₅H₁₄O₃) and molecular weight (242.27 g/mol), but display markedly different boiling points: 338.8 °C at 760 mmHg for the meta isomer versus 160 °C at 15 Torr (~2000 Pa) for the ortho isomer [1] [2]. General structure-reactivity relationships for substituted benzyl acetates indicate that photosolvolysis reactivity follows the order ortho > meta > para, a substituent effect that is apparently additive across multiple substitution patterns . The meta configuration positions the phenoxy group such that steric and electronic effects on ester hydrolysis and nucleophilic displacement differ systematically from the ortho isomer .

Regioisomer differentiation Positional isomer Substituent effect Synthetic intermediate procurement Analytical specification

High-Value Application Scenarios for m-Phenoxybenzyl Acetate (CAS 50789-44-1) Driven by Quantitative Differentiation Evidence


Distillative Purification-Critical Pyrethroid Intermediate Supply Chains

In synthetic pyrethroid manufacturing routes where m-phenoxybenzyl alcohol is the ultimate alcohol moiety (e.g., permethrin, phenothrin), procurement of the acetate ester rather than the free alcohol enables a distillative purification step that exploits the ~40 °C boiling point elevation under reduced pressure [Section_3, Evidence_1]. This is particularly valuable when the upstream m-phenoxytoluene oxidation generates byproducts that co-distill with the free alcohol but are effectively separated from the higher-boiling acetate, thereby meeting the ≥98% purity specification required for cGMP pyrethroid API synthesis [Section_3, Evidence_4].

Environmental Fate and Degradation Pathway Studies Using 3-Phenoxybenzyl Acetate as a Class-Representative Model Ester

Environmental chemistry laboratories investigating the abiotic degradation of non-α-cyano pyrethroids can employ 3-phenoxybenzyl acetate as a structurally faithful model ester [Section_3, Evidence_3]. Its well-characterized Fenton oxidation fingerprint—low HO• reactivity with competing ether cleavage and four-site aromatic hydroxylation—provides a reproducible baseline against which the degradation profiles of commercial pyrethroids bearing the same alcohol moiety can be compared, supporting regulatory environmental risk assessment submissions under OECD 301/302 guidelines [Section_3, Evidence_3].

Chromatographic Method Development and Batch Release Testing for Pyrethroid Intermediate Procurement

The log P differential of approximately 0.5–0.7 units between m-phenoxybenzyl acetate (log P ~3.48–3.54) and its alcohol hydrolysis product (log P ~2.80–2.97) provides sufficient chromatographic resolution for reversed-phase HPLC methods to simultaneously quantify the ester and any alcohol impurity in a single isocratic run [Section_3, Evidence_2]. This enables QC laboratories to set acceptance criteria that directly monitor ester integrity at the time of batch release, reducing the risk of accepting partially hydrolyzed material that would compromise downstream stoichiometry in pyrethroid ester coupling reactions.

Regioisomer-Selective Synthesis Requiring Unambiguous Identity Confirmation of the Meta-Substituted Ester

For research programs investigating structure-activity relationships (SAR) of phenoxybenzyl pyrethroids, the >100 °C boiling point difference between the meta (3-phenoxy) and ortho (2-phenoxy) acetate regioisomers provides a definitive analytical handle for identity confirmation and isomer ratio determination by capillary GC [Section_3, Evidence_5]. This prevents the procurement of the incorrect regioisomer—a documented source of SAR data irreproducibility—and ensures that insecticidal activity measurements (e.g., against American cockroach under synergistic conditions) are attributed to the correct positional isomer [Section_3, Evidence_5].

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